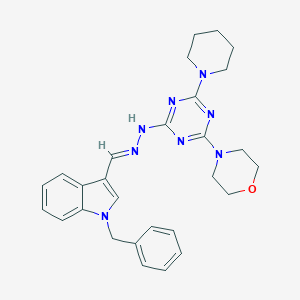
1-benzyl-1H-indole-3-carbaldehyde (4-morpholin-4-yl-6-piperidin-1-yl-1,3,5-triazin-2-yl)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-1H-indole-3-carbaldehyde (4-morpholin-4-yl-6-piperidin-1-yl-1,3,5-triazin-2-yl)hydrazone is a synthetic compound that has gained significant attention in the field of medicinal chemistry. This compound exhibits a wide range of biological activities and has been extensively studied for its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 1-benzyl-1H-indole-3-carbaldehyde (4-morpholin-4-yl-6-piperidin-1-yl-1,3,5-triazin-2-yl)hydrazone is not fully understood. However, it has been proposed that this compound induces apoptosis in cancer cells by activating the mitochondrial pathway. It also exhibits antimicrobial activity by disrupting the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects:
1-Benzyl-1H-indole-3-carbaldehyde (4-morpholin-4-yl-6-piperidin-1-yl-1,3,5-triazin-2-yl)hydrazone exhibits a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and reduce tumor growth. This compound also exhibits antimicrobial activity and has been shown to be effective against a wide range of bacterial and fungal strains.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-benzyl-1H-indole-3-carbaldehyde (4-morpholin-4-yl-6-piperidin-1-yl-1,3,5-triazin-2-yl)hydrazone in lab experiments include its potent anti-cancer and antimicrobial activity. However, the limitations of using this compound include its complex synthesis method and potential toxicity.
Zukünftige Richtungen
There are several future directions for the research and development of 1-benzyl-1H-indole-3-carbaldehyde (4-morpholin-4-yl-6-piperidin-1-yl-1,3,5-triazin-2-yl)hydrazone. These include the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for other diseases, and the study of its mechanism of action at the molecular level. Additionally, further research is needed to evaluate the toxicity and safety of this compound for potential clinical use.
Synthesemethoden
The synthesis of 1-benzyl-1H-indole-3-carbaldehyde (4-morpholin-4-yl-6-piperidin-1-yl-1,3,5-triazin-2-yl)hydrazone involves the reaction of indole-3-carbaldehyde with hydrazine hydrate followed by the addition of 4-morpholin-4-yl-6-piperidin-1-yl-1,3,5-triazin-2-amine. The resulting product is then treated with benzyl bromide to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-1H-indole-3-carbaldehyde (4-morpholin-4-yl-6-piperidin-1-yl-1,3,5-triazin-2-yl)hydrazone has been extensively studied for its potential therapeutic applications. It exhibits potent anti-cancer activity and has been shown to induce apoptosis in cancer cells. This compound also exhibits antimicrobial activity and has been shown to be effective against a wide range of bacterial and fungal strains.
Eigenschaften
Produktname |
1-benzyl-1H-indole-3-carbaldehyde (4-morpholin-4-yl-6-piperidin-1-yl-1,3,5-triazin-2-yl)hydrazone |
|---|---|
Molekularformel |
C28H32N8O |
Molekulargewicht |
496.6 g/mol |
IUPAC-Name |
N-[(E)-(1-benzylindol-3-yl)methylideneamino]-4-morpholin-4-yl-6-piperidin-1-yl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C28H32N8O/c1-3-9-22(10-4-1)20-36-21-23(24-11-5-6-12-25(24)36)19-29-33-26-30-27(34-13-7-2-8-14-34)32-28(31-26)35-15-17-37-18-16-35/h1,3-6,9-12,19,21H,2,7-8,13-18,20H2,(H,30,31,32,33)/b29-19+ |
InChI-Schlüssel |
CDWLFEVQCGBULK-VUTHCHCSSA-N |
Isomerische SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)N/N=C/C3=CN(C4=CC=CC=C43)CC5=CC=CC=C5)N6CCOCC6 |
SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)NN=CC3=CN(C4=CC=CC=C43)CC5=CC=CC=C5)N6CCOCC6 |
Kanonische SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)NN=CC3=CN(C4=CC=CC=C43)CC5=CC=CC=C5)N6CCOCC6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2-dimethyl-5-(1-methyl-2-phenyl-1H-indol-3-yl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B301478.png)
![ethyl (5Z)-5-[[4-(diethylamino)-2-methoxyphenyl]methylidene]-2-(4-methoxyanilino)-4-oxothiophene-3-carboxylate](/img/structure/B301479.png)
![ethyl (5Z)-2-(4-ethoxyanilino)-5-[(3-methoxy-4-prop-2-enoxyphenyl)methylidene]-4-oxothiophene-3-carboxylate](/img/structure/B301480.png)
![ethyl (5Z)-5-[[4-(diethylamino)-2-ethoxyphenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate](/img/structure/B301481.png)
![ethyl (5Z)-5-[(5-bromothiophen-2-yl)methylidene]-2-(4-ethoxyanilino)-4-oxothiophene-3-carboxylate](/img/structure/B301483.png)
![ethyl (5Z)-5-[(3-ethoxy-4-prop-2-enoxyphenyl)methylidene]-2-(4-ethylanilino)-4-oxothiophene-3-carboxylate](/img/structure/B301484.png)
![ethyl (5Z)-2-(4-ethoxyanilino)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-4-oxothiophene-3-carboxylate](/img/structure/B301488.png)
![N-{2-[(3-acetyl-2,4,6-trimethylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-fluorobenzamide](/img/structure/B301490.png)
![ethyl (5Z)-2-(4-ethylanilino)-4-oxo-5-[(5-phenylsulfanylfuran-2-yl)methylidene]thiophene-3-carboxylate](/img/structure/B301491.png)
![N-{2-[(3-acetyl-2,4,6-trimethylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-methylbenzamide](/img/structure/B301494.png)
![N-[2-[(4-fluoronaphthalen-1-yl)methylsulfanyl]-1,3-benzothiazol-6-yl]-2-methoxybenzamide](/img/structure/B301496.png)
![9-{4-[(4-fluorobenzyl)oxy]phenyl}-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B301497.png)
![ethyl (5Z)-5-[[2,5-dimethyl-1-(3-methylphenyl)pyrrol-3-yl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate](/img/structure/B301500.png)
![ethyl (5Z)-5-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methylidene]-2-(4-ethylanilino)-4-oxothiophene-3-carboxylate](/img/structure/B301501.png)